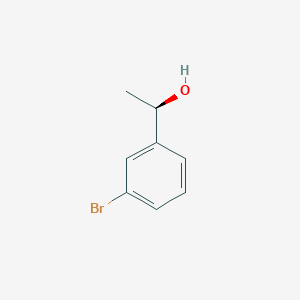

(R)-1-(3-Bromophenyl)ethanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-(3-bromophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO/c1-6(10)7-3-2-4-8(9)5-7/h2-6,10H,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULMJQMDYAOJNCC-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370558 | |

| Record name | (R)-1-(3-Bromophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134615-24-0 | |

| Record name | (+)-1-(3-Bromophenyl)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134615-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-1-(3-Bromophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R)-1-(3-bromophenyl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-1-(3-Bromophenyl)ethanol: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-(3-Bromophenyl)ethanol is a chiral aromatic alcohol that has garnered significant attention in the field of organic synthesis and medicinal chemistry. Its unique structural features, namely the stereogenic carbinol center and the synthetically versatile bromophenyl moiety, render it a valuable building block for the construction of complex, high-value molecules. This guide provides a comprehensive overview of the chemical properties, stereoselective synthesis, and key applications of this compound, with a particular focus on its role as a critical intermediate in the development of novel therapeutics. As a senior application scientist, this document aims to synthesize technical data with practical insights to empower researchers in their synthetic endeavors.

Physicochemical and Spectroscopic Properties

This compound is a clear, colorless liquid at room temperature.[1] Its molecular structure and key properties are summarized in the table below. The presence of the bromine atom and the hydroxyl group significantly influences its reactivity and physical characteristics, such as its boiling point and solubility.[2]

| Property | Value | Reference |

| Molecular Formula | C₈H₉BrO | [1] |

| Molecular Weight | 201.06 g/mol | [1] |

| CAS Number | 134615-24-0 | [1] |

| Appearance | Clear colorless liquid | [1] |

| Boiling Point | 264 °C | [1] |

| Density | 1.470 g/cm³ | [1] |

| Refractive Index | n²⁰/D 1.573 | [1] |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.45 (t, J=1.8 Hz, 1H), 7.33 (dt, J=7.8, 1.3 Hz, 1H), 7.18 (t, J=7.8 Hz, 1H), 7.11 (ddd, J=8.0, 2.0, 1.0 Hz, 1H), 4.88 (q, J=6.5 Hz, 1H), 2.05 (s, 1H, -OH), 1.45 (d, J=6.5 Hz, 3H) | |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 147.9, 130.4, 129.9, 128.9, 124.0, 122.5, 70.0, 25.2 |

Stereoselective Synthesis: A Gateway to Enantiopurity

The biological activity of chiral molecules is often confined to a single enantiomer. Consequently, the development of efficient methods for the asymmetric synthesis of this compound is of paramount importance. The primary strategy involves the enantioselective reduction of the prochiral ketone, 3'-bromoacetophenone.

Biocatalytic Asymmetric Reduction

Biocatalysis has emerged as a powerful and sustainable approach for the synthesis of chiral alcohols.[3][4] Whole-cell biotransformations utilizing various microorganisms, such as Aspergillus niger and Rhodococcus erythropolis, have demonstrated excellent enantioselectivity in the reduction of 3'-bromoacetophenone to this compound.[5] These enzymatic reductions often proceed with high conversion rates and enantiomeric excesses (e.e.) exceeding 99%.[5]

The causality behind this experimental choice lies in the inherent stereospecificity of the ketoreductase enzymes present in these microorganisms. These enzymes create a chiral active site that preferentially binds the substrate in an orientation leading to hydride delivery to one specific face of the carbonyl group, thus dictating the stereochemical outcome of the product. This method is self-validating as the enzymatic machinery ensures a high degree of enantiopurity.

Caption: Generalized Mitsunobu reaction of this compound.

Reactions of the Aryl Bromide

The bromine atom on the phenyl ring serves as a handle for a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a prime example, enabling the formation of a new C-C bond by reacting the aryl bromide with a boronic acid or ester. [6]This reaction is instrumental in building the complex molecular architectures often found in active pharmaceutical ingredients (APIs).

Application in Drug Development: The Case of ORM-12741

A compelling example of the utility of this compound in drug discovery is its role as a key intermediate in the synthesis of ORM-12741 , a potent and selective α2C-adrenoceptor antagonist that has been investigated for the treatment of Alzheimer's disease. [7] The synthesis of a key fragment of ORM-12741 involves a Mitsunobu reaction where this compound is coupled with a substituted phenol, leading to the formation of a chiral ether with inverted stereochemistry at the benzylic position. This step is critical for establishing the correct three-dimensional structure of the final drug molecule, which is essential for its biological activity.

Caption: Synthetic pathway to ORM-12741 highlighting the role of this compound.

Experimental Protocol: Asymmetric Reduction of 3'-Bromoacetophenone

This protocol is adapted from a representative biocatalytic reduction method and is intended for research purposes.

Materials:

-

3'-Bromoacetophenone

-

Glucose

-

Yeast extract

-

Phosphate buffer (pH 7.0)

-

Whole cells of a suitable microorganism (e.g., Aspergillus niger)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Standard laboratory glassware

-

Incubator shaker

-

Centrifuge

-

Rotary evaporator

Procedure:

-

Culture Preparation: Prepare a seed culture of the selected microorganism in a suitable growth medium (e.g., YPD broth) and incubate at 30 °C with shaking until the mid-logarithmic growth phase is reached.

-

Bioreduction: In a sterile Erlenmeyer flask, combine the phosphate buffer, glucose (as a co-substrate for cofactor regeneration), and the microbial cell culture.

-

Substrate Addition: Add 3'-bromoacetophenone to the reaction mixture. The substrate can be added directly or dissolved in a minimal amount of a water-miscible co-solvent like DMSO to improve solubility.

-

Incubation: Incubate the reaction mixture at 30 °C with shaking (e.g., 200 rpm) for 24-48 hours. Monitor the progress of the reaction by TLC or GC analysis.

-

Work-up: After the reaction is complete, centrifuge the mixture to separate the cells.

-

Extraction: Extract the supernatant with ethyl acetate (3 x volume of the aqueous phase).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure this compound.

-

Characterization: Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and determine the enantiomeric excess by chiral HPLC analysis.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation. [8]Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a chiral building block of significant value to the research and drug development community. Its efficient and highly stereoselective synthesis, coupled with the versatile reactivity of its hydroxyl and aryl bromide functionalities, makes it an indispensable tool for the construction of complex and biologically active molecules. The successful application of this intermediate in the synthesis of the Alzheimer's disease candidate ORM-12741 underscores its importance in modern medicinal chemistry. This guide provides a solid foundation for understanding and utilizing this compound in a research and development setting.

References

-

1-(3-Bromophenyl)ethanol | C8H9BrO | CID 98479 - PubChem. [Link]

- Huisman, G. W., & Liang, J. (2010). Process development of ketoreductases for the synthesis of chiral alcohols. In Biocatalysis in the Pharmaceutical and Biotechnology Industries (pp. 235-258). CRC Press.

- Ni, Y., & Xu, J. H. (2012). Biocatalytic ketone reduction: a green and efficient access to chiral alcohols. Biotechnology advances, 30(6), 1279-1288.

- Kurbanoglu, N. I., Kurbanoglu, E. B., & Tasal, I. (2015). Asymmetric reduction of some prochiral ketones by using whole cells of Aspergillus niger. Journal of the Serbian Chemical Society, 80(9), 1133-1140.

- Gladiali, S., & Alberico, E. (2006). Asymmetric transfer hydrogenation: chiral ligands and applications. Chemical Society Reviews, 35(3), 226-236.

- Mitsunobu, O. (1981). The use of diethyl azodicarboxylate and triphenylphosphine in synthesis and transformation of natural products. Synthesis, 1981(01), 1-28.

- Swamy, K. C. K., Kumar, N. N. B., Balaraman, E., & Kumar, K. V. P. P. (2009). Mitsunobu and related reactions: advances and applications. Chemical reviews, 109(6), 2551-2651.

- Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical reviews, 95(7), 2457-2483.

- Rinne, J. O., et al. (2016). Tolerability of ORM-12741 and effects on episodic memory in patients with Alzheimer's disease. Translational and clinical pharmacology, 24(4), 109-116.

Sources

- 1. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. glaserr.missouri.edu [glaserr.missouri.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Mitsunobu Reaction [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. Enzymatic strategies for asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Significance of (R)-1-(3-Bromophenyl)ethanol as a Chiral Building Block

An In-depth Technical Guide to the Physical Properties and Handling of (R)-1-(3-Bromophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This compound is a chiral secondary alcohol that serves as a critical intermediate in the synthesis of complex molecular architectures, particularly within the pharmaceutical industry. Its structure, featuring a stereogenic center and a bromine-substituted aromatic ring, makes it a versatile synthon for introducing chirality and providing a reactive handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig amination). The precise three-dimensional arrangement of the hydroxyl group is paramount, as the biological activity of enantiomeric drugs can differ dramatically. Therefore, a thorough understanding of its physical properties is not merely academic; it is fundamental to its effective storage, handling, and application in multi-step synthetic campaigns where purity and stereochemical integrity are non-negotiable.

This guide provides a detailed overview of the key physical properties of this compound, grounded in available data. It further outlines authoritative, field-proven protocols for its synthesis and purification, explaining the scientific rationale behind each procedural choice to ensure both reproducibility and the highest possible quality of the final product.

Part 1: Core Physicochemical Properties

The physical characteristics of a compound dictate its behavior under various experimental conditions. For this compound, its state as a liquid at ambient temperature and its relatively high boiling point are key considerations for handling and purification.

Data Summary

The essential physical and chemical data for this compound are summarized in the table below. These values are critical for planning reactions, purification procedures, and ensuring safe laboratory practice.

| Property | Value | Source(s) |

| Chemical Name | This compound | [1][2] |

| Synonyms | (R)-3-Bromo-alpha-methylbenzyl alcohol | [2] |

| CAS Number | 134615-24-0 | [1][2] |

| Molecular Formula | C₈H₉BrO | [1][2] |

| Molecular Weight | 201.06 g/mol | [1][2] |

| Appearance | Clear, colorless liquid | [2] |

| Boiling Point | 264 °C (at 760 mmHg) | [2][3] |

| Melting Point | Not specified (liquid at room temp.) | |

| Density | 1.470 g/mL | [2][3] |

| Flash Point | 114 °C | [2][3] |

| Storage Conditions | 2-8 °C, under inert atmosphere | [2][3] |

Insights into Physical State and Handling:

-

Boiling Point: The high boiling point of 264 °C indicates strong intermolecular forces, primarily hydrogen bonding from the hydroxyl group and dipole-dipole interactions. This property makes purification by distillation under atmospheric pressure challenging due to the potential for thermal decomposition. Vacuum distillation is the preferred method to lower the boiling point and preserve the compound's integrity.

-

Melting Point: While a precise melting point is not commonly cited in chemical supplier databases, its classification as a liquid at standard temperature and pressure implies a melting point below 20-25 °C. The recommended storage at 2-8 °C is to minimize degradation over time, not to prevent melting.[2][3]

-

Density: With a density of 1.470 g/mL, it is significantly denser than water. This is an important consideration during aqueous workups, as the organic layer containing the product will be the lower layer.[2][3]

-

Flash Point: A flash point of 114 °C indicates that the compound is not classified as flammable under standard GHS criteria but will form a combustible vapor-air mixture if heated above this temperature.[2][3]

Part 2: Experimental Protocols & Methodologies

A reliable supply of enantiomerically pure material is the cornerstone of its use in drug development. The following sections detail a standard, authoritative methodology for the synthesis and purification of this compound.

Synthesis: Asymmetric Reduction of 3-Bromoacetophenone

The most common and efficient method for producing chiral alcohols is the asymmetric reduction of the corresponding prochiral ketone. This approach offers high enantioselectivity, ensuring the desired stereoisomer is the major product.

Causality of Experimental Design: The choice of a chiral reducing agent is the most critical decision in this synthesis. Reagents derived from boranes, when complexed with a chiral ligand, create a sterically defined pocket that forces the hydride transfer to occur preferentially on one face of the ketone, leading to the desired enantiomer. Sodium borohydride, while an effective reducing agent, is achiral and would produce a racemic (50:50) mixture of the (R) and (S) enantiomers without a chiral catalyst.[4]

Step-by-Step Protocol:

-

Reactor Setup: A dry, round-bottom flask is equipped with a magnetic stir bar and a nitrogen inlet. The entire apparatus is flame-dried under vacuum and cooled under a positive pressure of dry nitrogen to ensure anhydrous conditions. Water would quench the borane reagent.

-

Reagent Charging: The flask is charged with the chiral catalyst (e.g., (R)-tetrahydro-1-methyl-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][1][2][5]oxazaborole, a Corey-Bakshi-Shibata or "CBS" catalyst). Anhydrous tetrahydrofuran (THF) is added as the solvent. THF is ideal due to its ability to dissolve the reagents and its inertness under the reaction conditions.

-

Borane Addition: Borane-dimethyl sulfide complex (BMS) is added dropwise to the catalyst solution at 0 °C (ice bath). This forms the active chiral reducing agent in situ. The low temperature controls the exothermic reaction and maintains the stability of the complex.

-

Substrate Addition: A solution of 3-bromoacetophenone in anhydrous THF is added slowly to the reaction mixture, maintaining the temperature between 0 and 5 °C. Slow addition prevents a rapid, uncontrolled reaction and ensures the catalyst can effectively direct the stereochemistry.

-

Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The disappearance of the starting ketone spot and the appearance of the more polar alcohol product spot indicates completion.

-

Workup and Quenching: Once the reaction is complete, it is carefully quenched by the slow, dropwise addition of methanol at 0 °C. This destroys any excess borane reagent. The mixture is then warmed to room temperature, and an aqueous solution of 1M HCl is added.

-

Extraction: The product is extracted from the aqueous layer into a suitable organic solvent, such as ethyl acetate. The organic layers are combined, washed with brine (saturated NaCl solution) to remove residual water, and dried over anhydrous sodium sulfate.

-

Isolation: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude this compound, typically as a pale yellow oil.

Synthesis Workflow Diagram:

Caption: Asymmetric synthesis of this compound.

Purification: Flash Column Chromatography

The crude product from the synthesis will contain the desired alcohol along with minor impurities, such as unreacted starting material or side products. Flash column chromatography is the standard and most effective method for purifying compounds of moderate polarity like secondary alcohols.

Causality of Experimental Design: This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (solvent mixture).[6] Silica gel is polar. Nonpolar compounds travel through the column quickly with the solvent, while more polar compounds (like our target alcohol) interact more strongly with the silica and elute more slowly. By gradually increasing the polarity of the mobile phase, impurities can be washed away before the desired product is collected.

Step-by-Step Protocol:

-

Column Preparation: A glass chromatography column is packed with silica gel as a slurry in a nonpolar solvent (e.g., hexane).

-

Sample Loading: The crude product is dissolved in a minimal amount of dichloromethane and adsorbed onto a small amount of silica gel. The solvent is evaporated to yield a dry, free-flowing powder. This "dry loading" technique typically results in better separation than loading the sample as a liquid.

-

Elution: The column is eluted with a solvent system of gradually increasing polarity, known as a gradient. A common gradient for this type of separation starts with 100% hexane and slowly increases the proportion of ethyl acetate (e.g., from 0% to 20% ethyl acetate in hexane).

-

Fraction Collection: The eluent is collected in a series of test tubes or vials.

-

Analysis: Each fraction is analyzed by TLC to determine its composition. Fractions containing the pure product (as determined by a single spot on the TLC plate corresponding to the correct Rf value) are combined.

-

Final Isolation: The solvent is removed from the combined pure fractions by rotary evaporation to yield the purified this compound as a clear, colorless liquid.

Purification Workflow Diagram:

Sources

- 1. This compound | 134615-24-0 [chemicalbook.com]

- 2. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. (S)-1-(3-BROMOPHENYL)ETHANOL CAS#: 134615-22-8 [m.chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. 1-(3-Bromophenyl)ethanol | C8H9BrO | CID 98479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Data for (R)-1-(3-Bromophenyl)ethanol: A Technical Guide for Researchers

Introduction

(R)-1-(3-Bromophenyl)ethanol is a chiral secondary alcohol of significant interest in synthetic organic chemistry and drug development. As a versatile building block, it serves as a precursor for a wide array of more complex chiral molecules, including active pharmaceutical ingredients (APIs). The precise stereochemistry and structural integrity of such intermediates are paramount, as even minor impurities or isomeric variations can profoundly impact the efficacy and safety of the final product.

This technical guide provides an in-depth analysis of the essential spectroscopic data required to unambiguously identify and characterize this compound. We will delve into the interpretation of Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) and Infrared (IR) spectroscopy data. Beyond presenting the raw data, this guide, grounded in years of field experience, will elucidate the causal relationships between the molecular structure and its spectral output, empowering researchers to confidently validate their materials.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a chiral molecule like this compound, NMR confirms the constitution and purity. It is important to note that standard NMR techniques are achiral and will not differentiate between the (R) and (S) enantiomers; the spectra for both are identical. Chiral resolving agents or chiral solvents would be required for enantiomeric differentiation by NMR, a topic beyond the scope of this guide.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton NMR (¹H NMR) provides a map of the hydrogen atoms in the molecule. The spectrum of this compound, typically recorded in a deuterated solvent like chloroform (CDCl₃), reveals distinct signals for each unique proton environment.

Experimental Data:

The following table summarizes the ¹H NMR spectral data recorded on a 500 MHz spectrometer.[1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.41-7.56 | Multiplet | - | 1H | Ar-H (H-2) |

| 7.31-7.33 | Multiplet | - | 1H | Ar-H (H-4) |

| 7.22-7.28 | Multiplet | - | 2H | Ar-H (H-5, H-6) |

| 4.89 | Quartet (q) | 6.4 Hz | 1H | CH -OH |

| 2.07 | Broad Singlet (br, s) | - | 1H | OH |

| 1.51 | Doublet (d) | 6.5 Hz | 3H | CH₃ |

Interpretation and Causality:

-

Aromatic Protons (7.22-7.56 ppm): The four protons on the benzene ring appear in the characteristic downfield region for aromatic compounds. Their complex multiplet pattern arises from spin-spin coupling with each other. The electron-withdrawing effect of the bromine atom and the ethanol substituent influences their precise chemical shifts. The proton at the C-2 position, being ortho to the bromine, is expected to be the most deshielded.

-

Methine Proton (4.89 ppm): The single proton attached to the chiral carbon (the methine proton, CH-OH) appears as a quartet. This splitting pattern is a direct result of its proximity to the three equivalent protons of the methyl group (n+1 rule, where n=3 protons, resulting in a 3+1=4 line pattern, a quartet). Its downfield shift is caused by the deshielding effect of the adjacent electronegative oxygen atom.

-

Hydroxyl Proton (2.07 ppm): The hydroxyl proton signal is typically a broad singlet. Its chemical shift can be highly variable and is dependent on concentration, temperature, and solvent due to hydrogen bonding and chemical exchange. The broadness arises from this rapid exchange, which often obscures any coupling to the neighboring methine proton.

-

Methyl Protons (1.51 ppm): The three protons of the methyl group are chemically equivalent and appear as a doublet. This splitting is caused by coupling to the single methine proton (n+1 rule, where n=1 proton, resulting in a 1+1=2 line pattern, a doublet). This signal is the most upfield, consistent with protons on an sp³-hybridized carbon attached to a carbinol group.

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon-13 NMR provides a count of the non-equivalent carbon atoms and information about their chemical environment. The spectrum for this molecule shows eight distinct signals, corresponding to the eight carbon atoms in the structure.

Experimental Data:

The following table summarizes the ¹³C NMR spectral data for 1-(3-Bromophenyl)ethanol, recorded in CDCl₃.

| Chemical Shift (δ) ppm | Assignment |

| 148.4 | Ar-C (C-1, ipso) |

| 130.5 | Ar-C H (C-5) |

| 129.9 | Ar-C H (C-6) |

| 128.9 | Ar-C H (C-2) |

| 124.3 | Ar-C H (C-4) |

| 122.5 | Ar-C -Br (C-3, ipso) |

| 70.0 | C H-OH |

| 25.1 | C H₃ |

Note: Data is sourced from the Spectral Database for Organic Compounds (SDBS). Precise assignments of aromatic carbons may require advanced 2D NMR techniques but are provided here based on established substituent effects.

Interpretation and Causality:

-

Aromatic Carbons (122.5-148.4 ppm): The six carbons of the benzene ring resonate in the typical aromatic region. The carbon atom directly bonded to the bromine (C-3) is observed at approximately 122.5 ppm. The ipso-carbon (C-1), attached to the ethanol substituent, is the most downfield aromatic signal due to the combined effects of the ring and the hydroxyl group. The remaining four signals correspond to the aromatic C-H carbons.

-

Methine Carbon (70.0 ppm): The chiral carbon atom (CH-OH) appears significantly downfield, a direct consequence of the attached electronegative oxygen atom which withdraws electron density, deshielding the carbon nucleus.

-

Methyl Carbon (25.1 ppm): The methyl carbon gives a signal in the upfield region of the spectrum, which is characteristic of an sp³-hybridized alkyl carbon.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups. The spectrum is typically recorded on a neat liquid sample using an Attenuated Total Reflectance (ATR) accessory.

Experimental Data:

The table below lists the key absorption bands observed in the FT-IR spectrum of 1-(3-Bromophenyl)ethanol.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 | Strong, Broad | O-H Stretch (Alcohol) |

| 3060 | Medium | Aromatic C-H Stretch |

| 2970, 2880 | Medium | Aliphatic C-H Stretch |

| 1595, 1570, 1470 | Medium-Strong | Aromatic C=C Ring Stretch |

| 1125 | Strong | C-O Stretch (Secondary Alcohol) |

| 780, 690 | Strong | C-H Out-of-Plane Bending |

| ~550 | Medium | C-Br Stretch |

Note: Data is a representative interpretation based on spectra from the Spectral Database for Organic Compounds (SDBS) and established correlation tables.

Interpretation and Causality:

-

O-H Stretch (~3350 cm⁻¹): The most prominent feature is the very broad, strong absorption in the 3200-3600 cm⁻¹ region. This is the classic signature of the O-H stretching vibration in a hydrogen-bonded alcohol. The broadening is a direct result of the intermolecular hydrogen bonding between alcohol molecules.

-

C-H Stretches (2880-3060 cm⁻¹): Absorptions just above 3000 cm⁻¹ are characteristic of C-H stretching vibrations where the carbon is sp²-hybridized (the aromatic ring).[2] The peaks just below 3000 cm⁻¹ are due to the C-H stretches of the sp³-hybridized methyl and methine groups.

-

Aromatic C=C Stretches (1470-1595 cm⁻¹): The sharp, medium-to-strong absorptions in this region are due to the carbon-carbon double bond stretching vibrations within the aromatic ring.

-

C-O Stretch (~1125 cm⁻¹): The strong absorption around 1125 cm⁻¹ is indicative of the C-O stretching vibration. The position of this band is diagnostic for the type of alcohol; for secondary alcohols like this one, it typically appears between 1150 and 1075 cm⁻¹.[3]

-

C-H Bending (~690-780 cm⁻¹): The strong peaks in this region are due to the out-of-plane bending ("wagging") of the aromatic C-H bonds. The specific pattern can be diagnostic of the substitution pattern on the benzene ring (in this case, meta-substitution).

-

C-Br Stretch (~550 cm⁻¹): A medium intensity band in the far IR region is expected for the C-Br stretching vibration.

Experimental Protocols: A Self-Validating System

Acquiring high-quality, reproducible spectroscopic data is critical. The following protocols represent best practices for the analysis of a liquid sample like this compound.

NMR Sample Preparation and Acquisition

The goal is to obtain a high-resolution spectrum from a sample that is chemically stable, dissolved in a suitable solvent, and free of particulate matter.

Protocol Steps:

-

Sample Weighing: Accurately weigh 5-10 mg of the this compound sample for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.

-

Solvent Selection: Choose a high-purity deuterated solvent in which the sample is fully soluble. Deuterated chloroform (CDCl₃) is an excellent first choice for its versatility and low cost.

-

Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial. If an internal standard is required for quantitative analysis, it should be added at this stage. Tetramethylsilane (TMS) is commonly used as a reference (δ = 0.00 ppm), though modern spectrometers can reference the residual solvent peak (δ = 7.26 ppm for CDCl₃).

-

Transfer: Gently swirl the vial to ensure complete dissolution. Using a Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. Avoid introducing any solid particles.

-

Instrumentation:

-

Insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct depth.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity, aiming for sharp, symmetrical peaks.

-

Acquire the spectrum using appropriate parameters (e.g., sufficient number of scans to achieve a good signal-to-noise ratio).

-

FT-IR Sample Preparation and Acquisition

For a pure liquid, Attenuated Total Reflectance (ATR) is the most straightforward and reliable FT-IR technique.

Protocol Steps:

-

Crystal Preparation: Ensure the ATR crystal (typically diamond) is immaculately clean. Clean with a solvent known to dissolve the analyte and any potential contaminants (e.g., isopropanol) and allow it to dry completely.

-

Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal. This is a critical step as the instrument will automatically subtract this spectrum from the sample spectrum, removing interference from atmospheric CO₂ and water vapor.

-

Sample Application: Place a single drop of this compound directly onto the center of the ATR crystal.

-

Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Initiate the scan. Typically, 16 to 32 scans are co-added to produce the final spectrum with a high signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Cleaning: After analysis, thoroughly clean the ATR crystal to prevent cross-contamination of subsequent samples.

Workflow for Spectroscopic Validation

The following diagram illustrates the logical workflow for the complete spectroscopic characterization and validation of a chemical entity like this compound.

Caption: Spectroscopic analysis workflow.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, and FT-IR spectroscopy provides a robust and definitive method for the structural confirmation of this compound. Each technique offers complementary information: NMR elucidates the precise carbon-hydrogen framework and connectivity, while IR confirms the presence of key functional groups. By understanding the principles behind the observed spectral data and adhering to rigorous experimental protocols, researchers can ensure the identity, purity, and structural integrity of their chemical materials, a non-negotiable requirement for successful research and development.

References

-

Spectral Database for Organic Compounds (SDBS) . National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

PubChem Compound Summary for CID 98479, 1-(3-Bromophenyl)ethanol . National Center for Biotechnology Information. [Link]

-

Supporting Information for publications . The Royal Society of Chemistry. (Note: Specific publication details are often found within these documents, which serve as primary sources for novel compound characterization). [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities . The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Techniques in Organic Chemistry . University of California, Los Angeles. (Provides general principles and tables for spectroscopy). [Link]

-

Sample Preparation for FT-IR . Northern Illinois University. [Link]

-

NMR Sample Preparation Guide . Iowa State University Chemical Instrumentation Facility. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy . Cengage Learning. (A standard textbook for spectroscopic methods). [Link]

-

Table of Characteristic IR Absorptions . Michigan State University. [Link]

-

Spectroscopy Online . (2017). Alcohols—The Rest of the Story. [Link]

-

Supplementary Information File . The Royal Society of Chemistry. (Specific data for (S)-1-(3'-bromophenyl)ethanol). [Link]

Sources

Chirality and stereochemistry of 1-(3-Bromophenyl)ethanol

An In-Depth Technical Guide to the Chirality and Stereochemistry of 1-(3-Bromophenyl)ethanol

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern drug discovery and development, the principle of chirality is of paramount importance. The three-dimensional arrangement of atoms in a molecule can lead to stereoisomers—specifically enantiomers—which are non-superimposable mirror images. These enantiomers can exhibit profoundly different pharmacological, toxicological, and pharmacokinetic profiles within the chiral environment of the human body.[1][2][3] Consequently, the ability to synthesize and analyze enantiomerically pure compounds is a cornerstone of pharmaceutical science.[4][5]

1-(3-Bromophenyl)ethanol is a chiral secondary alcohol that serves as a valuable and versatile building block in medicinal chemistry.[6] Its structure incorporates a stereogenic center at the carbinol carbon and a brominated phenyl ring, which is primed for a variety of synthetic transformations such as palladium-catalyzed cross-coupling reactions.[6][7] This dual functionality makes it a key intermediate in the synthesis of complex, biologically active molecules.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of the stereochemistry of 1-(3-Bromophenyl)ethanol. We will delve into its synthesis as a racemic mixture, advanced strategies for chiral resolution, modern methods for enantioselective synthesis, and the analytical techniques required to verify stereochemical purity.

Molecular Structure and The Stereogenic Center

1-(3-Bromophenyl)ethanol possesses the chemical formula C₈H₉BrO.[8][9][10] The core of its stereochemical identity lies in the carbon atom bonded to the hydroxyl (-OH) group, the methyl (-CH₃) group, the 3-bromophenyl group, and a hydrogen atom. As this carbon atom is bonded to four different substituents, it is a stereogenic center, giving rise to two distinct enantiomers:

-

(R)-1-(3-Bromophenyl)ethanol

-

(S)-1-(3-Bromophenyl)ethanol [8]

These enantiomers are physically and chemically identical in an achiral environment but differ in their interaction with plane-polarized light (optical activity) and with other chiral molecules, such as biological receptors and enzymes.

Sources

- 1. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines – Chiralpedia [chiralpedia.com]

- 3. pharma.researchfloor.org [pharma.researchfloor.org]

- 4. jocpr.com [jocpr.com]

- 5. mdpi.com [mdpi.com]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. (S)-1-(3-Bromophenyl)ethanol | 134615-22-8 | JFA61522 [biosynth.com]

- 9. 1-(3-Bromophenyl)ethanol - Wikidata [wikidata.org]

- 10. PubChemLite - 1-(3-bromophenyl)ethanol (C8H9BrO) [pubchemlite.lcsb.uni.lu]

A Researcher's Comprehensive Guide to (R)-1-(3-Bromophenyl)ethanol: Procurement, Quality Control, and Application

Introduction: The Significance of (R)-1-(3-Bromophenyl)ethanol in Modern Synthesis

This compound is a chiral aromatic alcohol of significant interest to the pharmaceutical and fine chemical industries. Its stereospecific hydroxyl group and the reactive bromine atom on the phenyl ring make it a versatile chiral building block for the synthesis of more complex molecules. The enantiomerically pure form is particularly crucial in drug development, where the biological activity of a molecule can be highly dependent on its stereochemistry. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the commercial sourcing, quality assessment, safe handling, and practical application of this important synthetic intermediate.

Commercial Sourcing and Supplier Overview

The procurement of this compound with high enantiomeric and chemical purity is paramount for reproducible and successful synthetic outcomes. A variety of chemical suppliers offer this reagent, ranging from large-scale manufacturers to specialized niche providers. When selecting a supplier, it is crucial to consider not only the cost but also the purity, available quantities, and the quality of the accompanying analytical documentation, such as a Certificate of Analysis (CoA).

Below is a comparative table of some commercial suppliers for this compound and its racemic form. Please note that availability and specifications are subject to change, and it is always recommended to consult the supplier's website for the most current information.

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| Sigma-Aldrich | (S)-1-(3-Bromophenyl)ethanol | 134615-22-8 | 98% | Inquire |

| TCI Chemicals | (+/-)-1-(3-Bromophenyl)ethanol | 52780-14-0 | >98.0% (GC) | 5g, 25g |

| Matrix Scientific | 1-(3-Bromophenyl)ethanol | 52780-14-0 | Inquire | 5g, 25g |

| GIHI CHEMICALS CO.,LIMITED | This compound | 134615-24-0 | 99.00% | Inquire |

| Chongqing Chemdad Co., Ltd | This compound | 134615-24-0 | 95% (98% E.E.) | Inquire |

| ChemicalBook | This compound | 134615-24-0 | 99% | Inquire |

Quality Control and Analytical Verification

Ensuring the chemical identity and enantiomeric purity of this compound is a critical step before its use in synthesis. Several analytical techniques are routinely employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental for confirming the chemical structure of the molecule. The ¹H NMR spectrum should show characteristic peaks for the aromatic protons, the methine proton adjacent to the hydroxyl group, and the methyl protons. Spectral data for 1-(3-Bromophenyl)ethanol is available in public databases such as PubChem and SpectraBase for comparison.[1][2]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of chiral compounds.[3][4] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers. Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are often effective for separating chiral alcohols.

A typical chiral HPLC method for analyzing the enantiomeric purity of this compound might involve the following parameters:

-

Column: Chiralcel OD-H or a similar polysaccharide-based column.

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 95:5 v/v).[5][6]

-

Detection: UV at 210 nm.[5]

The retention times for the (R) and (S) enantiomers will be different, allowing for their quantification and the calculation of the enantiomeric excess.

Safe Handling and Storage

This compound is a chemical that requires careful handling to ensure laboratory safety. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[7]

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

-

Body Protection: A laboratory coat and appropriate footwear.

Handling Procedures:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid breathing vapors or mists.

-

Prevent contact with skin and eyes.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[7]

-

Keep away from incompatible materials such as strong oxidizing agents.

Application in Synthesis: A Protocol for Suzuki-Miyaura Cross-Coupling

The bromine atom in this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[8][9][10][11][12] This reaction is a powerful tool for forming carbon-carbon bonds. The following is a representative protocol for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Reaction Scheme:

Experimental Protocol:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and sodium carbonate (2.5 mmol).

-

Solvent Addition: Add a mixture of toluene (5 mL), ethanol (2 mL), and deionized water (2 mL) to the flask.

-

Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove oxygen.

-

Catalyst Addition: Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol).

-

Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

-

Characterization: Confirm the structure and purity of the final product using NMR spectroscopy and mass spectrometry. Verify the retention of stereochemical integrity using chiral HPLC.

Conclusion

This compound is a valuable chiral building block with broad applications in organic synthesis. Careful selection of a reputable commercial supplier, rigorous quality control to verify chemical and enantiomeric purity, and adherence to safe handling protocols are essential for its successful use. The provided Suzuki-Miyaura coupling protocol serves as a practical example of its utility in constructing complex chiral molecules, highlighting its importance in the development of new pharmaceuticals and other functional materials.

References

-

SpectraBase. (n.d.). 1-(3-Chlorophenyl)ethanol. Retrieved from [Link]

-

PubChem. (n.d.). 1-(3-Bromophenyl)ethanol. Retrieved from [Link]

-

YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information for. Retrieved from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved from [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

-

Regis Technologies. (2022, October 14). Getting Started with Chiral Method Development. Retrieved from [Link]

-

Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Retrieved from [Link]

-

Organic & Biomolecular Chemistry. (2024, May 15). Enantioselective alkynylation of isatins and isatin-derived ketimines. Retrieved from [Link]

-

Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

-

Organic Chemistry Portal. (2016, February 8). Enantioselective Synthesis of Alcohols and Amines: The Burke Synthesis of (+)-Patulolide C. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

PubChemLite. (n.d.). 1-(3-bromophenyl)ethanol (C8H9BrO). Retrieved from [Link]

-

YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

-

MDPI. (2021, January 15). Studies on the Enantioselective Synthesis of E-Ethylidene-bearing Spiro[indolizidine-1,3′-oxindole] Alkaloids. Retrieved from [Link]

-

Organic Chemistry Portal. (2023, February 13). Enantioselective Synthesis of Alcohols and Amines: The Huang/Chen Synthesis of α-Tocopherol. Retrieved from [Link]

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. 1-(3-Bromophenyl)ethanol | C8H9BrO | CID 98479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. phx.phenomenex.com [phx.phenomenex.com]

- 4. Getting Started with Chiral Method Development - Regis Technologies [registech.com]

- 5. rsc.org [rsc.org]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. echemi.com [echemi.com]

- 8. rose-hulman.edu [rose-hulman.edu]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. Yoneda Labs [yonedalabs.com]

- 11. m.youtube.com [m.youtube.com]

- 12. tcichemicals.com [tcichemicals.com]

(R)-1-(3-Bromophenyl)ethanol safety data sheet (SDS) information

An In-Depth Technical Guide to the Safe Handling of (R)-1-(3-Bromophenyl)ethanol

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures for this compound. As a chiral building block pivotal in synthetic chemistry, a thorough understanding of its safety profile is not merely a regulatory formality but a cornerstone of responsible and effective research. This document moves beyond a simple recitation of Safety Data Sheet (SDS) points to provide a deeper, causal understanding of the recommended protocols, grounded in chemical principles and field-proven best practices.

Section 1: Chemical and Physical Identity

A precise understanding of a compound's physical properties is the foundation of a robust safety assessment. These properties dictate its behavior under laboratory conditions and inform the necessary engineering controls and handling procedures.

This compound is a chiral secondary alcohol. The presence of the bromine atom and the hydroxyl group on a benzene ring framework defines its reactivity and physical characteristics.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| Chemical Name | This compound | [1][2] |

| Synonyms | (R)-3-Bromo-alpha-methylbenzyl alcohol, (1R)-1-(3-Bromophenyl)ethanol | [2] |

| CAS Number | 134615-24-0 | [1][2] |

| Molecular Formula | C₈H₉BrO | [1][3][4] |

| Molecular Weight | 201.06 g/mol |[1][3] |

Table 2: Physical and Chemical Properties | Property | Value | Scientific Rationale and Safety Implication | | :--- | :--- | :--- | | Appearance | Clear colorless liquid |[2] | The liquid state at room temperature necessitates handling procedures that prevent spills and aerosolization. | | Boiling Point | 264 °C |[2] | This high boiling point indicates low volatility under standard ambient conditions, reducing the risk of significant vapor inhalation during brief transfers in open air. However, heating the substance will increase its vapor pressure, mandating the use of a fume hood. | | Density | 1.470 g/cm³ |[2] | Being significantly denser than water, it will sink in aqueous media. This is critical information for planning spill cleanup, especially near drains. | | Flash Point | 114 °C (>230 °F) |[2][5] | Classified as a combustible liquid, not flammable. The risk of ignition under standard lab temperatures is low, but all sources of ignition should be eliminated when heating the material or in the event of a large spill. |

Section 2: Hazard Identification and GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a universal framework for communicating hazards. While data for this specific enantiomer is limited, information from closely related isomers and aggregated notifications provides a reliable hazard profile.

The primary hazards are associated with acute toxicity upon exposure, as well as irritation to the skin, eyes, and respiratory system.[5][6][7]

Table 3: GHS Hazard Statements

| Hazard Class | GHS Code | Statement |

|---|---|---|

| Acute Toxicity, Oral | H302 | Harmful if swallowed[6][7][8] |

| Acute Toxicity, Dermal | H312 | Harmful in contact with skin[6][7][8] |

| Skin Irritation | H315 | Causes skin irritation[5][6][7] |

| Eye Irritation | H319 | Causes serious eye irritation[5][6][7] |

| Acute Toxicity, Inhalation | H332 | Harmful if inhaled[7][8] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation[5][6][7] |

| Flammable Liquids | H226 | Flammable liquid and vapor[3] |

Caption: GHS pictograms for this compound.

Section 3: Risk Mitigation and Safe Handling Protocols

A proactive approach to safety is paramount. The following protocols are designed as a self-validating system to minimize exposure and mitigate risk during handling and storage.

Protocol 3.1: Engineering Controls - The Primary Barrier

The most effective method of exposure control is to contain the hazard at its source.

-

Chemical Fume Hood: All weighing, transferring, and reaction setup involving this compound must be performed inside a certified chemical fume hood.

-

Causality: A fume hood provides constant negative pressure, drawing vapors and potential aerosols away from the user's breathing zone. The sash also serves as a physical barrier against splashes and unforeseen energetic reactions.

-

-

Ventilation: Ensure the laboratory is well-ventilated, with a minimum of 6-12 air changes per hour, to dilute any fugitive emissions that may escape primary containment.

Protocol 3.2: Personal Protective Equipment (PPE) - The Last Line of Defense

PPE does not eliminate the hazard, but it provides a critical barrier between the user and the chemical.

Table 4: Recommended Personal Protective Equipment | Body Part | PPE Specification | Rationale and Best Practices | | :--- | :--- | :--- | | Hands | Nitrile rubber gloves (EN 374 compliant) |[5] | Nitrile offers good resistance to halogenated aromatic compounds. Always inspect gloves for tears or pinholes before use. For prolonged contact, consider double-gloving or using thicker gloves and be aware of the manufacturer's specified breakthrough time. | | Eyes/Face | Safety glasses with side shields (ANSI Z87.1) or chemical splash goggles |[7][9] | Standard prescription glasses are insufficient. Goggles provide a seal around the eyes and are required when there is a significant risk of splashing. | | Body | Flame-resistant laboratory coat | | Protects skin and personal clothing from minor spills and splashes. A flame-resistant coat is prudent given the compound's combustible nature. |

Protocol 3.3: Prudent Storage and Handling Practices

Proper storage is essential for maintaining chemical integrity and preventing hazardous situations.

-

Storage Conditions: Store containers in a cool, dry, and well-ventilated area, specifically between 2-8°C.[2]

-

Causality: Refrigeration minimizes vapor pressure, reducing the concentration of vapors in the container's headspace and slowing any potential degradation pathways.

-

-

Segregation: Store away from strong oxidizing agents.[5][6]

-

Causality: Alcohols can react exothermically and potentially violently with strong oxidizers. Segregation prevents accidental mixing and subsequent hazardous reactions.

-

-

Container Integrity: Keep containers tightly sealed when not in use to prevent the escape of vapors and contamination of the material.

Section 4: Emergency Response and First Aid

In the event of an exposure or spill, a rapid and informed response is critical. The following workflow and protocols provide a clear guide to action.

Caption: Emergency response workflow for incidents.

Protocol 4.1: Accidental Release Measures

-

Evacuate: Immediately alert others in the vicinity and evacuate non-essential personnel.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Protect: Don appropriate PPE as detailed in Table 4.

-

Contain: For liquid spills, cover with an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels.

-

Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[6]

-

Clean: Decontaminate the spill area with a suitable solvent, followed by soap and water.

Protocol 4.2: First-Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

Table 5: First-Aid Procedures by Exposure Route

| Route | Immediate Action |

|---|---|

| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[6][7][10] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[6][10][11] |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][7][11] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][7][11] |

Section 5: Fire Safety and Extinguishing Procedures

While not highly flammable, this compound is combustible and requires appropriate fire safety measures.

-

Fire Classification: Class B (Flammable/Combustible Liquid).

-

Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam.[6][7] A water spray can be used to cool fire-exposed containers.

-

Expert Insight: Standard firefighting foams can be ineffective against polar solvents like alcohols, as the solvent can break down the foam blanket. Alcohol-resistant aqueous film-forming foam (AR-AFFF) is specifically designed to form a protective membrane, making it the most effective choice for larger fires.[12][13][14]

-

-

Unsuitable Media: Do not use a direct, high-pressure water jet, as it may scatter the burning liquid and spread the fire.

-

Hazardous Combustion Products: Thermal decomposition can produce toxic and corrosive fumes, including carbon monoxide, carbon dioxide, and hydrogen bromide gas.[5] Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[6]

Section 6: Stability and Reactivity Profile

Understanding a chemical's stability is key to preventing dangerous reactions.

Table 6: Reactivity and Stability Data

| Parameter | Information |

|---|---|

| Chemical Stability | Stable under recommended storage conditions (cool, dry, sealed).[5][6] |

| Conditions to Avoid | Excess heat and exposure to ignition sources.[5] |

| Incompatible Materials | Strong oxidizing agents.[5][6] |

| Hazardous Decomposition | Under fire conditions, forms carbon oxides (CO, CO₂) and hydrogen bromide.[5] |

Section 7: Toxicological Profile

While comprehensive toxicological studies on this specific enantiomer are not widely available, the hazard classifications are based on data from similar compounds and are considered reliable for risk assessment.[7][15]

-

Routes of Exposure: The primary routes of occupational exposure are inhalation, skin absorption, and eye contact.

-

Acute Effects: Exposure can lead to irritation of the respiratory tract, skin, and eyes. Systemic effects from significant absorption via any route can include dizziness, nausea, and other symptoms consistent with harmful chemical exposure.[16]

-

Chronic Effects: Data on long-term exposure is not available. As a matter of good laboratory practice, exposure should always be minimized.

-

Carcinogenicity: This product is not listed as a known or anticipated carcinogen by major regulatory agencies.[7]

Conclusion

This compound is a valuable reagent in modern chemical synthesis. Its safe and effective use hinges on a comprehensive understanding of its hazards and the diligent application of control measures. By adhering to the principles of engineering controls, utilizing appropriate personal protective equipment, and being prepared for emergencies, researchers can handle this compound with a high degree of safety. This guide provides the technical foundation and practical protocols to achieve that standard, empowering scientists to focus on innovation while ensuring a safe laboratory environment.

References

-

PubChem. 1-(3-Bromophenyl)ethanol | C8H9BrO | CID 98479. [Link]

-

Centers for Disease Control and Prevention (NIOSH). First Aid Procedures for Chemical Hazards. [Link]

-

Hisco. Safety Data Sheet Section 4 FIRST AID MEASURES. [Link]

-

Angene Chemical. (S)-1-(4-Bromophenyl)ethanol Safety Data Sheet. [Link]

-

National Institutes of Health. PubChem Entry for 1-(3-Bromophenyl)ethanol. [Link]

-

PubChemLite. 1-(3-bromophenyl)ethanol (C8H9BrO). [Link]

-

Chongqing Chemdad Co., Ltd. This compound. [Link]

-

ChemExper. (S)-1-(3-bromophenyl)ethanol SDS Search. [Link]

-

U.S. Food and Drug Administration. Appendix 6 Toxicological Data for Class 3 Solvents. [Link]

-

U.S. Fire Administration. Preventing and Controlling Ethanol Fires. [Link]

-

Ethanol Emergency Response Coalition. Fire Fighting Foam Principles. [Link]

-

Novacool. Novacool extinguishes polar solvent fires at 0.5%. [Link]

-

ResearchGate. Extinguishing performance of alcohol-resistant firefighting foams on polar flammable liquid fires. [Link]

-

Società Chimica Italiana. FIRE PROTECTION OF BIOETHANOL STORAGE TANKS. [Link]

Sources

- 1. This compound | 134615-24-0 [chemicalbook.com]

- 2. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. 1-(3-Bromophenyl)ethanol | C8H9BrO | CID 98479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - 1-(3-bromophenyl)ethanol (C8H9BrO) [pubchemlite.lcsb.uni.lu]

- 5. fishersci.ie [fishersci.ie]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. angenechemical.com [angenechemical.com]

- 8. (+/-)-1-(3-Bromophenyl)ethanol | 52780-14-0 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 9. echemi.com [echemi.com]

- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 11. aksci.com [aksci.com]

- 12. ethanolresponse.com [ethanolresponse.com]

- 13. researchgate.net [researchgate.net]

- 14. chim.it [chim.it]

- 15. chemicalbook.com [chemicalbook.com]

- 16. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of (R)-1-(3-Bromophenyl)ethanol in Organic Solvents

Introduction: Understanding the Solubility Profile of a Key Chiral Intermediate

(R)-1-(3-Bromophenyl)ethanol is a chiral alcohol of significant interest in the pharmaceutical and fine chemical industries. As a versatile building block, its controlled dissolution in various organic media is critical for reaction kinetics, purification strategies such as crystallization, and formulation development. This guide provides a comprehensive overview of the theoretical and practical aspects governing the solubility of this compound, offering a framework for solvent selection and the experimental determination of its solubility. While specific quantitative solubility data for this compound is not extensively published, this paper will equip researchers with the foundational knowledge to predict solubility trends and establish robust experimental protocols for its precise measurement.

Molecular Structure and Physicochemical Properties: The Drivers of Solubility

The solubility of a compound is fundamentally dictated by its molecular structure and the resulting physicochemical properties. For this compound, the key features are:

-

A Chiral Secondary Alcohol: The hydroxyl (-OH) group is a polar moiety capable of acting as both a hydrogen bond donor and acceptor. This is a primary determinant of its interaction with polar solvents.

-

A Brominated Phenyl Ring: The 3-bromophenyl group is a large, nonpolar, and hydrophobic component. This aromatic ring will primarily interact through van der Waals forces and dictates the compound's affinity for nonpolar or moderately polar solvents.

-

Chirality: It is important to note that for a single enantiomer like this compound, its solubility in an achiral solvent will be identical to that of its (S)-enantiomer and the racemic mixture. Differences in solubility between enantiomers only arise in the presence of another chiral entity, such as a chiral solvent or a chiral resolving agent.

A summary of the key physicochemical properties of 1-(3-Bromophenyl)ethanol is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₈H₉BrO | PubChem[1] |

| Molecular Weight | 201.06 g/mol | PubChem[1] |

| Appearance | Colorless to pale yellow liquid | CymitQuimica[2] |

| Boiling Point | ~264 °C | ChemicalBook[3] |

| Density | ~1.470 g/mL | ChemicalBook[3] |

| pKa (predicted) | ~14.35 | Chongqing Chemdad Co., Ltd[4] |

| XLogP3-AA (predicted) | 2.1 | PubChem[1] |

The predicted XLogP3 value of 2.1 indicates a moderate level of lipophilicity, suggesting that the compound will exhibit appreciable solubility in a range of organic solvents.[1]

Theoretical Framework: Predicting Solubility in Organic Solvents

The principle of "like dissolves like" is the cornerstone for predicting solubility. This adage is scientifically grounded in the nature of intermolecular forces between the solute and solvent molecules. A solute will dissolve in a solvent if the energy released from the formation of solute-solvent interactions is sufficient to overcome the energy required to break solute-solute and solvent-solvent interactions.

Solvent Polarity and Hydrogen Bonding

The interplay between the hydroxyl group and the bromophenyl ring in this compound results in a molecule of intermediate polarity. We can therefore predict its relative solubility in a spectrum of organic solvents:

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents are themselves capable of hydrogen bonding. High solubility is expected in short-chain alcohols like methanol and ethanol due to the favorable formation of hydrogen bonds between the solvent's hydroxyl group and the solute's hydroxyl group. As the alkyl chain of the alcohol solvent increases (e.g., from ethanol to butanol), the nonpolar character of the solvent increases, which may slightly alter the solubility, but it is still expected to be a good solvent.[5]

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran): These solvents possess polar functional groups (like carbonyls or ethers) and can act as hydrogen bond acceptors. This compound is expected to be readily soluble in these solvents. The solvent's carbonyl oxygen can accept a hydrogen bond from the solute's hydroxyl group, leading to strong solute-solvent interactions.

-

Nonpolar Solvents (e.g., Toluene, Hexane, Heptane): The solubility in these solvents is governed by the hydrophobic bromophenyl ring. Toluene, being an aromatic solvent, is likely to be a better solvent than aliphatic hydrocarbons like hexane or heptane due to favorable π-π stacking interactions between the aromatic rings of the solute and solvent. Solubility in alkanes is expected to be lower, as the primary interactions would be weaker van der Waals forces.

The logical flow for selecting an appropriate solvent based on these principles is illustrated in the diagram below.

Caption: Solvent selection logic for this compound.

Experimental Determination of Solubility: A Self-Validating Protocol

To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The following protocol describes a robust method for determining the solubility of this compound in a chosen organic solvent at a specific temperature. The gravimetric method is detailed here for its simplicity and accuracy.

Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (high purity grade)

-

Analytical balance (readable to ±0.1 mg)

-

Temperature-controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pipettes and syringes

-

Evaporating dish or pre-weighed vial

Step-by-Step Experimental Workflow

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the chosen solvent in a sealed vial. The key is to ensure solid undissolved solute remains, confirming saturation.

-

Place the vial in a temperature-controlled shaker or bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation. This ensures the solution reaches thermodynamic equilibrium.

-

-

Sample Collection and Filtration:

-

Once equilibrated, cease agitation and allow the excess solid to settle.

-

Carefully draw a known volume (e.g., 1.00 mL) of the supernatant liquid using a syringe. It is crucial not to disturb the solid at the bottom.

-

Attach a syringe filter to the syringe and dispense the clear, saturated solution into a pre-weighed evaporating dish or vial. The filtration step is critical to remove any suspended microcrystals, which would otherwise lead to an overestimation of solubility.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporating dish in a fume hood or a vacuum oven at a gentle temperature to slowly evaporate the solvent.

-

Once all the solvent has evaporated, re-weigh the dish containing the dried solute.

-

The difference between the final and initial mass of the dish gives the mass of this compound that was dissolved in the known volume of the solvent.

-

-

Calculation of Solubility:

-

The solubility can then be expressed in various units, such as grams per 100 mL ( g/100 mL) or molarity (mol/L).

-

The workflow for this experimental determination is visualized below.

Caption: Experimental workflow for gravimetric solubility determination.

Impact of Temperature on Solubility

For most solid solutes dissolving in liquid solvents, solubility increases with temperature. This is because the dissolution process is often endothermic, meaning it requires an input of energy to break the solute-solute lattice forces. According to Le Châtelier's principle, increasing the temperature of an endothermic process will shift the equilibrium towards the products, in this case, the dissolved state.

It is crucial for researchers to determine solubility at various temperatures relevant to their process (e.g., reaction temperature, crystallization temperature). By plotting the natural logarithm of the mole fraction solubility (ln x) against the inverse of the absolute temperature (1/T), one can often obtain a linear relationship as described by the van't Hoff equation. This allows for the determination of thermodynamic parameters such as the enthalpy and entropy of dissolution, providing deeper insight into the dissolution process.

Conclusion

References

-

PubChem. 1-(3-Bromophenyl)ethanol. National Center for Biotechnology Information. [Link]

-

Chongqing Chemdad Co., Ltd. This compound. [Link]

-

LibreTexts. Solubility of Organic Compounds. [Link]

-

LibreTexts. 4.4 Solubility. [Link]

Sources

- 1. 1-(3-Bromophenyl)ethanol | C8H9BrO | CID 98479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 52780-14-0: 1-(3-Bromophenyl)ethanol | CymitQuimica [cymitquimica.com]

- 3. (S)-1-(3-BROMOPHENYL)ETHANOL CAS#: 134615-22-8 [m.chemicalbook.com]

- 4. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. chem.libretexts.org [chem.libretexts.org]

Introduction to asymmetric synthesis of secondary alcohols

<An In-Depth Technical Guide to the Asymmetric Synthesis of Secondary Alcohols

Introduction: The Centrality of Chiral Secondary Alcohols

Optically active secondary alcohols are fundamental chiral building blocks in the synthesis of a vast array of high-value molecules, particularly within the pharmaceutical and agrochemical industries.[1][2][3][4] Their prevalence in biologically active compounds, such as the antidepressant Prozac and the bronchodilator isoproterenol, underscores the critical need for efficient and highly selective methods for their preparation.[5] This guide provides an in-depth exploration of the core strategies employed for the asymmetric synthesis of secondary alcohols, offering both mechanistic insights and practical considerations for researchers, scientists, and professionals in drug development.

The primary challenge in synthesizing a specific chiral secondary alcohol lies in controlling the stereochemistry at the newly formed stereocenter. This guide will delve into the three principal contemporary approaches to achieve this: catalytic asymmetric reduction of prochiral ketones, kinetic resolution of racemic alcohols, and the use of chiral auxiliaries. Each of these strategies offers a unique set of advantages and is suited to different synthetic challenges.

Pillar 1: Catalytic Asymmetric Reduction of Prochiral Ketones

The most direct and atom-economical approach to chiral secondary alcohols is the asymmetric reduction of prochiral ketones. This field is dominated by two powerful catalytic systems: transition-metal catalysts and organocatalysts.

Transition-Metal Catalyzed Hydrogenation and Transfer Hydrogenation

Transition metal complexes, particularly those of ruthenium, rhodium, and iridium, are highly effective catalysts for the asymmetric reduction of ketones.[6] These methods can be broadly categorized into two types: asymmetric hydrogenation (AH), which utilizes molecular hydrogen, and asymmetric transfer hydrogenation (ATH), which employs a hydrogen donor molecule like isopropanol or formic acid.[2][6]

Noyori Asymmetric Hydrogenation

A cornerstone of this field is the Noyori asymmetric hydrogenation, which utilizes Ru(II) complexes bearing a chiral diphosphine ligand, such as BINAP, and a chiral diamine ligand.[7][8][9] This method is renowned for its high efficiency, excellent enantioselectivity, and broad substrate scope, particularly for simple ketones.[8]

The catalytic cycle is believed to involve a metal-ligand bifunctional mechanism.[10] The ruthenium hydride and the proton on the amine ligand are transferred to the carbonyl group of the ketone via a six-membered pericyclic transition state.[10] This concerted mechanism accounts for the high efficiency and stereoselectivity of the reaction.

Experimental Protocol: Representative Noyori Asymmetric Hydrogenation

Objective: To synthesize (S)-1-phenylethanol from acetophenone with high enantioselectivity.

Materials:

-

RuCl₂[(S)-BINAP][(S)-DAIPEN] (catalyst)

-

Acetophenone (substrate)

-

2-Propanol (hydrogen source and solvent)

-

Potassium tert-butoxide (base)